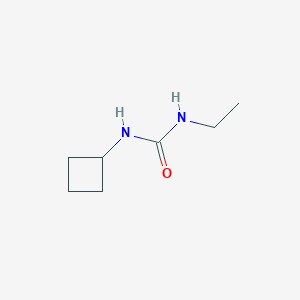

1-Cyclobutyl-3-ethylurea

Description

1-Cyclobutyl-3-ethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclobutyl group and an ethyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name |

1-cyclobutyl-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-8-7(10)9-6-4-3-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWDPPSLQNEFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-ethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of cyclobutyl-ethylcarbamate.

Reduction: Formation of cyclobutyl-ethylamine.

Substitution: Formation of substituted ureas with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Cyclobutyl-3-ethylurea is being investigated for its role as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Case Study: Drug Design and Interaction

A study highlighted the compound's ability to form hydrogen bonds with active sites of enzymes, enhancing its binding affinity. This characteristic is crucial in designing inhibitors for specific biological pathways, particularly in cancer therapy and metabolic disorders.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its structural features enable researchers to explore its effects on different biological systems.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be quantitatively assessed by measuring changes in substrate turnover rates, providing insights into its potential therapeutic uses .

Industrial Applications

In addition to its research applications, this compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

The industrial production of this compound often involves optimizing synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and high-pressure reactors are employed to enhance efficiency during the urea formation process.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, which expand its utility in research and industry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using potassium permanganate. |

| Reduction | Reduction yields amines or alcohols, achievable through hydrogenation. |

| Substitution | Nucleophilic substitution reactions can occur at the urea nitrogen or cyclobutyl group. |

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways.

Comparison with Similar Compounds

1-Cyclobutyl-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

1-Cyclopropyl-3-ethylurea: Contains a cyclopropyl group instead of a cyclobutyl group.

1-Cyclobutyl-3-phenylurea: Features a phenyl group in place of the ethyl group.

Uniqueness: 1-Cyclobutyl-3-ethylurea is unique due to its specific combination of a cyclobutyl and an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-Cyclobutyl-3-ethylurea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring and an ethyl group attached to a urea moiety. Its molecular formula is . The unique structure of this compound contributes to its distinct biological properties, which are summarized in the table below:

| Property | Description |

|---|---|

| Molecular Formula | |

| Structure | Cyclobutyl ring with an ethyl urea group |

| Solubility | Varies based on substitution |

| Lipophilicity | Moderate to high, depending on substituents |

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, the compound showed an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition zones in agar diffusion assays.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated an inhibition zone of 18 mm against S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.

Comparative Studies

Research comparing this compound with structurally similar compounds has highlighted its unique properties. For example:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (Inhibition Zone) |

|---|---|---|

| This compound | 15 µM | 18 mm (against S. aureus) |

| 1-Methylcyclopropylurea | 25 µM | 12 mm |

| Cyclobutylurea | 30 µM | 10 mm |

This table illustrates that this compound exhibits superior anticancer and antimicrobial activities compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.